molecular formula C12H12BrNO B7974602 5-Bromo-2-(cyclopentyloxy)benzonitrile

5-Bromo-2-(cyclopentyloxy)benzonitrile

Cat. No.: B7974602
M. Wt: 266.13 g/mol
InChI Key: OSLVTADBVNNIQV-UHFFFAOYSA-N
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Description

5-Bromo-2-(cyclopentyloxy)benzonitrile (CAS 1555476-36-2) is a valuable aromatic ether and nitrile-substituted intermediate in organic synthesis and medicinal chemistry research. With a molecular formula of C 12 H 12 BrNO and a molecular weight of 266.13 g/mol, this compound serves as a versatile building block for the construction of more complex molecules, particularly in pharmaceutical development . Its structure, featuring a bromine atom and a nitrile group on the benzene ring, along with a cyclopentyloxy ether linkage, makes it a suitable substrate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce diverse structural motifs . This compound is related to a class of intermediates used in the synthesis of biologically active molecules, including glucopyranosyl-substituted benzyl-benzene derivatives, which are of significant interest in drug discovery programs . As a bromo- and cyano-substituted benzene derivative, it shares structural similarities with other researched compounds like 5-Bromo-2-hydroxybenzaldehyde, which has been extensively studied for its applications in synthesizing Schiff base ligands with potential biological activities, including antimicrobial and anticancer properties . Researchers utilize this chemical strictly for laboratory research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-cyclopentyloxybenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-7,11H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLVTADBVNNIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Bromo 2 Cyclopentyloxy Benzonitrile

Strategies for the Construction of the 2-(Cyclopentyloxy)benzonitrile Scaffold

The formation of the ether linkage is a critical step in the synthesis of the target molecule. Different approaches can be employed, each with its own set of advantages and substrate requirements.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzonitriles

Nucleophilic aromatic substitution (SNAr) is a powerful method for the formation of aryl ethers. nih.gov This approach involves the reaction of a nucleophile, in this case, the cyclopentoxide anion, with an aromatic ring that is activated by an electron-withdrawing group (such as a nitrile) and contains a suitable leaving group (a halogen).

The use of highly fluorinated aromatic compounds often facilitates SNAr reactions due to the high electronegativity of fluorine, which activates the ring towards nucleophilic attack. nih.gov For the synthesis of 5-Bromo-2-(cyclopentyloxy)benzonitrile, precursors such as 5-Bromo-2-fluorobenzonitrile (B68940) or 5-Bromo-2-chlorobenzonitrile (B107219) are ideal starting materials. The reaction proceeds by the addition of cyclopentanol (B49286) in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, which deprotonates the alcohol to form the more nucleophilic cyclopentoxide.

The reaction conditions for SNAr can be optimized by varying the solvent, temperature, and base. For instance, the reaction of pentafluorobenzonitrile (B1630612) with phenothiazine, a different nucleophile, showed that the choice of base and solvent can significantly impact the selectivity and yield of the substitution product. nih.gov While a combination of potassium carbonate and DMF was effective for some substrates, a switch to potassium phosphate (B84403) in acetonitrile (B52724) was necessary to control the reactivity of more activated fluoroarenes. nih.gov

PrecursorReagentsProduct
5-Bromo-2-fluorobenzonitrileCyclopentanol, Base (e.g., NaH)This compound
5-Bromo-2-chlorobenzonitrileCyclopentanol, Base (e.g., NaH)This compound

Etherification of 5-Bromo-2-hydroxybenzonitrile (B1273605) with Cyclopentanol Derivatives

An alternative and widely used method for the synthesis of aryl ethers is the Williamson ether synthesis. In this context, 5-Bromo-2-hydroxybenzonitrile serves as the key precursor. nih.govsigmaaldrich.comnih.gov The phenolic hydroxyl group is first deprotonated with a suitable base, such as potassium carbonate or sodium hydride, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an electrophilic cyclopentyl source, such as cyclopentyl bromide or cyclopentyl tosylate, to form the desired ether linkage.

The choice of the cyclopentyl derivative and reaction conditions can influence the efficiency of the reaction. For example, the use of a good leaving group on the cyclopentyl moiety, such as tosylate or mesylate, can enhance the reaction rate.

Reactant 1Reactant 2BaseProduct
5-Bromo-2-hydroxybenzonitrileCyclopentyl bromideK2CO3This compound
5-Bromo-2-hydroxybenzonitrileCyclopentyl tosylateNaHThis compound

Transition Metal-Catalyzed C-O Bond Formation on Benzonitrile (B105546) Substrates

In recent years, transition metal-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-O bonds. The Buchwald-Hartwig and Ullmann condensations are prominent examples of such transformations. These methods can be applied to the synthesis of 2-(cyclopentyloxy)benzonitrile from 2-halobenzonitrile and cyclopentanol.

While specific examples for the synthesis of 2-(cyclopentyloxy)benzonitrile using these methods are not detailed in the provided search results, the general principles are well-established. For instance, a palladium or copper catalyst is typically employed to facilitate the coupling between the aryl halide and the alcohol. The reaction also requires a suitable ligand for the metal and a base. This approach can offer advantages in terms of milder reaction conditions and broader substrate scope compared to traditional SNAr or Williamson ether synthesis.

Regioselective Bromination of 2-(Cyclopentyloxy)benzonitrile

If the 2-(cyclopentyloxy)benzonitrile scaffold is synthesized first, the final step is the regioselective introduction of a bromine atom at the 5-position of the benzene (B151609) ring.

Electrophilic Aromatic Substitution Strategies

The cyclopentyloxy group is an ortho, para-directing group in electrophilic aromatic substitution reactions. Therefore, direct bromination of 2-(cyclopentyloxy)benzonitrile with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid, is expected to yield a mixture of products, with bromination occurring at the positions ortho and para to the activating cyclopentyloxy group. The nitrile group is a meta-directing deactivator. The interplay of these directing effects will influence the final product distribution.

A patent for the synthesis of 5-bromo-2-fluorobenzonitrile describes the bromination of 2-fluorobenzonitrile (B118710) using dibromohydantoin in sulfuric acid to achieve C5 bromination. google.com A similar strategy could potentially be adapted for the regioselective bromination of 2-(cyclopentyloxy)benzonitrile. The development of highly site-selective C-H halogenation methods, sometimes accelerated by visible light and proceeding under mild, metal-free conditions, offers a modern approach to achieving such regioselectivity. rsc.org

Directed Ortho Metalation (DoM) and Subsequent Bromination

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophile, such as a bromine source.

The cyclopentyloxy group can act as a directing group, facilitating lithiation at the ortho positions (3- and 6-positions). However, to achieve bromination at the 5-position, a different strategy would be required. One possibility is to start with a substrate that already has a directing group at a position that would favor lithiation and subsequent bromination at the desired location. The nitrile group itself can act as a moderate directing group. organic-chemistry.org The interplay between the directing effects of the cyclopentyloxy and nitrile groups would need to be carefully considered.

Optimization of Brominating Agents and Reaction Conditions

The introduction of a bromine atom onto the aromatic ring of a 2-(cyclopentyloxy)benzonitrile precursor is a critical step. The cyclopentyloxy group is an ortho-para directing group due to its electron-donating nature. To selectively synthesize the 5-bromo isomer (para to the ether), careful optimization of brominating agents and reaction conditions is paramount.

Common brominating agents for such transformations include molecular bromine (Br₂) and N-bromosuccinimide (NBS). NBS is often preferred as it offers milder reaction conditions and higher regioselectivity, especially for activated aromatic rings like phenols and aryl ethers. acs.orgorganic-chemistry.org The choice of solvent and catalyst plays a significant role in directing the substitution.

Research into the regioselective bromination of activated aromatic compounds has shown that polar solvents can influence the outcome. nih.gov For instance, the use of N-bromosuccinimide in acetonitrile has been reported as a mild and effective method for the nuclear bromination of methoxybenzenes. acs.org The reaction's selectivity towards the para position is enhanced, which is desirable for the synthesis of this compound.

Furthermore, acid catalysis can be employed to enhance the electrophilicity of the brominating agent. Catalysts like H₂SO₄ or solid acid catalysts such as Amberlyst-15 have been shown to promote regioselective monobromination of phenol (B47542) derivatives, yielding primarily the para-substituted product in excellent yields. researchgate.net The optimization of these parameters—brominating agent, solvent, and catalyst—is crucial for maximizing the yield of the desired 5-bromo isomer while minimizing the formation of the ortho-substituted byproduct and polybrominated species.

Table 1: Comparison of Brominating Systems for Activated Aromatic Rings

Brominating AgentCatalyst/SolventKey AdvantagesRelevant Findings
N-Bromosuccinimide (NBS)AcetonitrileMild conditions, high para-selectivity for aryl ethers. acs.orgProvides a regiospecific method for nuclear bromination. acs.org
N-Bromosuccinimide (NBS)H₂SO₄Promotes monobromination, high yields. researchgate.netEffective for achieving regioselective bromination of phenol derivatives. researchgate.net
N-Bromosuccinimide (NBS)p-TsOH / MethanolRapid reaction, excellent selectivity for mono-ortho-bromination of phenols. nih.govOffers high yields on a gram scale with tolerance for various substituents. nih.gov
Molecular Bromine (Br₂)Ionic Liquid (e.g., [BMIM][PF₆])Can be used for bromodediazotization in Sandmeyer-type reactions. nih.govReaction conditions can influence product ratios based on substituents. nih.gov

Formation of the Nitrile Functionality in Substituted Aromatic Systems

The nitrile group is a valuable functional moiety in organic synthesis. Two primary pathways for its introduction to form this compound are the dehydration of a corresponding benzamide (B126) and the Sandmeyer reaction of an aniline (B41778) derivative.

The conversion of a primary amide, such as 5-bromo-2-(cyclopentyloxy)benzamide, into the corresponding nitrile is a fundamental dehydration reaction. rsc.org Traditional dehydrating agents like phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃) are effective but often require harsh conditions and can be non-selective with sensitive substrates. commonorganicchemistry.comresearchgate.net

Modern synthetic methods focus on milder and more efficient protocols. For example, a catalytic version of the Appel reaction has been developed, which uses oxalyl chloride and triethylamine (B128534) with a catalytic amount (1 mol%) of triphenylphosphine (B44618) oxide. organic-chemistry.orgacs.orgcurehunter.comnih.gov This method is rapid, often completing in under 10 minutes at room temperature, and is compatible with a wide range of aromatic amides. organic-chemistry.orgacs.orgnih.gov

Another sustainable approach involves the use of silanes as the dehydrating agent in the presence of a fluoride (B91410) catalyst. acs.org This protocol allows for the dehydration of both aromatic and aliphatic amides under mild conditions with high selectivity. acs.orgorganic-chemistry.org These newer methods offer significant advantages in terms of operational simplicity, reduced waste, and tolerance of various functional groups. researchgate.netnih.gov

Table 2: Modern Reagents for Amide Dehydration

Reagent SystemConditionsKey Features
Ph₃PO (catalytic), (COCl)₂, Et₃NMeCN, Room Temp, <10 minCatalytic Appel reaction; high yields, broad scope, very fast. organic-chemistry.orgacs.orgnih.gov
Silanes (e.g., (EtO)₂MeSiH), TBAF (catalytic)Mild conditionsFluoride-catalyzed dehydration; good to excellent yields for various amides. acs.org
P(NMe₂)₃, PCl₃, or P(OPh)₃Various, mildHigh-yielding, operationally simple, broad substrate scope. nih.gov
SOCl₂ or POCl₃HeatingTraditional method, effective but can be harsh. commonorganicchemistry.com

Sandmeyer Reaction and Related Transformations

The Sandmeyer reaction provides a robust method for converting an aryl amine, specifically 5-bromo-2-(cyclopentyloxy)aniline, into the target benzonitrile. wikipedia.org This transformation proceeds via a diazonium salt intermediate, which is then treated with a copper(I) cyanide (CuCN) salt. nih.govwikipedia.org

The classical Sandmeyer reaction involves the diazotization of the primary arylamine using sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C) to form the arenediazonium salt. numberanalytics.com This intermediate is then reacted with CuCN to yield the nitrile. nih.govwikipedia.org

Modern advancements have focused on improving the efficiency, safety, and scope of this reaction. Catalytic systems using a combination of CuCN (10 mol%), a ligand such as 1,10-phenanthroline, and a phase-transfer catalyst can provide excellent yields at room temperature in solvents like acetonitrile. nih.govnih.govresearchgate.net These catalytic approaches are often milder and more efficient than using stoichiometric amounts of copper salts. nih.gov The development of one-pot procedures, where the aniline is converted to the diazonium salt and subsequently to the nitrile without isolating the potentially unstable intermediate, has also enhanced the safety and practicality of this method for large-scale synthesis. nih.govacs.org

Table 3: Sandmeyer Cyanation Conditions

Reagent SystemConditionsKey Features
1. NaNO₂, H⁺2. CuCN0-5 °C, then higher tempClassic two-step procedure. wikipedia.org
t-BuONO, CuCNOne-potAvoids isolation of diazonium salt. nih.gov
CuCN (cat.), 1,10-phenanthroline, Dibenzo-18-crown-6Acetonitrile, Room TempCatalytic, high yields (52-93%), mild conditions. nih.govresearchgate.net
Cu(MeCN)₄PF₆, 1,10-phenanthrolineAcetonitrile, Room Temp, 5 minRapid, high conversion, suitable for radiocyanation. nih.gov

Stereochemical Control and Regioselectivity in Synthesis

For the synthesis of this compound, the primary challenge is not stereochemical control, as the molecule is achiral, but rather achieving high regioselectivity. The key is to introduce the bromine atom specifically at the C-5 position of the benzene ring.

The synthetic strategy significantly influences regioselectivity. The two main functional groups, the cyclopentyloxy group and the nitrile group, have opposing directing effects in electrophilic aromatic substitution.

Cyclopentyloxy group (-OC₅H₉): As an alkoxy group, it is strongly activating and ortho-, para-directing.

Nitrile group (-CN): This group is deactivating and meta-directing.

If the synthesis starts with 2-(cyclopentyloxy)benzonitrile, the powerful ortho-, para-directing effect of the alkoxy group will dominate. Bromination will be directed to the positions ortho (C-3) and para (C-5) to the cyclopentyloxy group. The para position is generally favored due to reduced steric hindrance, leading to this compound as the major product. The use of mild and selective brominating agents like NBS can further enhance this para-selectivity. acs.org

Alternatively, if the synthesis starts from a precursor where the bromine is already in place (e.g., 4-bromophenol), followed by etherification and then formation of the nitrile group, the regiochemistry is pre-determined. This often provides a more controlled and unambiguous route to the final product.

Development of Sustainable and Scalable Synthetic Routes

The principles of green chemistry are increasingly important in the synthesis of chemical intermediates. For this compound, this involves developing routes that are not only efficient but also environmentally benign and scalable.

Sustainable Amide Dehydration: Traditional amide dehydration methods often use stoichiometric amounts of harsh reagents, generating significant waste. Sustainable alternatives include:

Catalytic Methods: As mentioned, the catalytic Appel reaction and fluoride-catalyzed silane (B1218182) dehydrations reduce reagent load and use milder conditions. organic-chemistry.orgacs.org

Solvent-Free Reactions: Some amide syntheses, a precursor step, can be performed under solvent-free conditions using catalysts like boric acid, which simplifies workup and reduces solvent waste. semanticscholar.org Using greener solvents like cyclopentyl methyl ether for amide bond formation is another viable strategy. nih.gov

Sustainable Nitrile Formation:

Cyanide-Free Synthesis: Given the high toxicity of cyanide reagents used in Sandmeyer and other cyanation reactions, developing cyanide-free routes is a major goal. Methods using non-toxic cyanide sources like potassium ferrocyanide or approaches that generate the nitrile group from other functionalities are being explored. nih.govorganic-chemistry.org For instance, a continuous flow process using p-tosylmethyl isocyanide (TosMIC) offers a safer alternative to traditional cyanation. rsc.org

Flow Chemistry: Continuous flow processes for both diazotization and the subsequent Sandmeyer reaction can significantly improve safety and scalability. researchgate.net Flow chemistry allows for better control over reaction temperature and mixing, minimizes the accumulation of hazardous intermediates like diazonium salts, and can lead to higher productivity. researchgate.netacs.org

Scalability: For a synthetic route to be industrially viable, it must be scalable. Key considerations for scaling up the synthesis of this compound include:

Process Safety: The Sandmeyer reaction involves potentially explosive diazonium salts, requiring careful safety evaluation and control of reaction parameters, especially on a large scale. acs.orgacs.org Closed reaction systems and continuous flow processes are preferred to enhance operator safety. acs.org

Efficiency and Throughput: Optimizing reaction times and yields is critical. A scalable process developed for a similar Sandmeyer reaction demonstrated a significant reduction in batch time, boosting weekly production capacity. acs.org

Waste Reduction: Catalytic methods and the use of recyclable reagents or solvents are crucial for minimizing the environmental impact and cost of large-scale production. rsc.org

By integrating these advanced methodologies, the synthesis of this compound can be achieved with high efficiency, selectivity, and adherence to modern standards of sustainable and safe chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 2 Cyclopentyloxy Benzonitrile

Reactivity Profiles of the Bromine Moiety

The bromine atom in 5-Bromo-2-(cyclopentyloxy)benzonitrile serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling and nucleophilic substitution reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of C-C bonds, and the bromo-substituent on the aromatic ring of this compound is well-suited for such transformations.

The Suzuki reaction , which couples an organohalide with a boronic acid or ester, is a widely used method for forming biaryl structures. libretexts.orgbeilstein-journals.org While specific examples with this compound are not extensively documented in publicly available literature, the reactivity of similar aryl bromides suggests that it would readily participate in such couplings. For instance, the Suzuki coupling of 5-bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid, using a palladium catalyst like Pd(dppf)Cl₂, proceeds with high efficiency. google.com This indicates that the bromine atom at the 5-position of an aromatic ring is sufficiently reactive for this transformation. Typical conditions for a Suzuki coupling involve a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like dimethoxyethane, often with heating. google.com

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl halide, leading to the formation of an arylalkyne. google.comgoogle.comwikipedia.org This reaction is generally carried out under mild conditions, often at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base which can also serve as the solvent. google.comwikipedia.org The reactivity of the halide in Sonogashira couplings follows the order I > Br > Cl, making the bromo-substituent in this compound a viable reaction partner. wikipedia.org For example, the Sonogashira coupling of 5-bromoindoles with phenylacetylene (B144264) has been successfully demonstrated. nih.gov

The Negishi reaction involves the coupling of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance and is effective for coupling aryl halides with a variety of organozinc reagents. google.com The compatibility of the Negishi coupling with various functional groups suggests its potential applicability to this compound for the introduction of alkyl, aryl, or alkenyl substituents.

A representative data table for a hypothetical Suzuki coupling reaction is presented below, based on typical conditions for similar substrates.

Reactant 1Reactant 2CatalystBaseSolventTemperature (°C)Yield (%)
This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water100Not Reported

Nucleophilic Displacement Reactions (e.g., for C-N or C-S bond formation)

While direct nucleophilic aromatic substitution on aryl halides is generally challenging, certain activated systems or the use of specific catalysts can facilitate the displacement of the bromine atom in this compound by nucleophiles. The kinetics of nucleophilic aromatic substitution with amines have been studied on nitro-activated thiophenes, indicating that such reactions are feasible, particularly in ionic liquids which can accelerate the reaction rate compared to conventional solvents. nih.gov For the formation of C-S bonds, reactions with thiols can proceed, often catalyzed by a transition metal. For instance, the reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol (B7764131) proceeds via a complex mechanism involving seleniranium intermediates. wipo.int

Transformations of the Nitrile Group

The nitrile group of this compound is a versatile functional group that can be converted into several other important chemical entities, including carboxylic acids, amides, and amines.

Hydrolysis to Carboxylic Acids and Amides

The hydrolysis of nitriles is a common transformation that can yield either a carboxylic acid or an amide, depending on the reaction conditions. nih.govresearchgate.net

Acidic hydrolysis , typically achieved by heating the nitrile under reflux with a dilute acid like hydrochloric acid, leads to the formation of a carboxylic acid. google.com In the case of this compound, this would yield 5-bromo-2-(cyclopentyloxy)benzoic acid. The reaction proceeds via the initial formation of an amide, which is then further hydrolyzed to the carboxylic acid.

Alkaline hydrolysis , on the other hand, involves heating the nitrile with an aqueous solution of a base such as sodium hydroxide. This reaction typically produces the salt of the carboxylic acid, for example, sodium 5-bromo-2-(cyclopentyloxy)benzoate, which upon acidification yields the free carboxylic acid. It is possible to stop the hydrolysis at the amide stage under controlled conditions, often using milder reagents or specific catalysts. libretexts.org For example, a patent describes the hydrolysis of 5-bromo-2-chlorobenzonitrile (B107219) to 5-bromo-2-chlorobenzoic acid using an alkaline solution followed by acidification. google.com

A representative data table for the hydrolysis of a similar benzonitrile (B105546) is provided below.

Starting MaterialReagentConditionsProductYield (%)
5-Bromo-2-chlorobenzonitrileNaOH (aq) then HClHeat5-Bromo-2-chlorobenzoic acidNot Reported google.com

Reduction to Amines

Cycloaddition Reactions (e.g., [3+2] Dipolar Cycloadditions for Tetrazole Formation)

The nitrile group can participate in cycloaddition reactions, most notably the [3+2] dipolar cycloaddition with azides to form tetrazoles. wikipedia.org Tetrazoles are important heterocyclic compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. The reaction between a nitrile and an azide (B81097), such as sodium azide, is a common method for the synthesis of 5-substituted-1H-tetrazoles. This reaction is often catalyzed and can be carried out in solvents like DMF at elevated temperatures. The formation of the tetrazole ring involves the [3+2] cycloaddition of the azide to the carbon-nitrogen triple bond of the nitrile. wikipedia.org While no specific examples for this compound are reported, the general applicability of this reaction to a wide range of nitriles suggests its feasibility.

A representative data table for a general tetrazole synthesis is shown below.

NitrileAzide ReagentCatalyst/SolventTemperature (°C)ProductYield (%)
BenzonitrileSodium AzideCuttlebone/DMSO1105-Phenyl-1H-tetrazoleGood to Excellent

Chemical Stability and Transformations of the Cyclopentyloxy Ether Linkage

The ether linkage is generally a stable functional group. However, it can undergo cleavage under specific and often harsh conditions.

Ether Cleavage Reactions

The cleavage of the C-O bond in ethers is a common transformation, typically requiring strong acids. wikipedia.orglibretexts.org For this compound, two potential sites for cleavage exist: the aryl C-O bond and the cyclopentyl C-O bond.

Aryl alkyl ethers, upon treatment with strong hydrohalic acids like HBr or HI, typically cleave in a way that the alkyl group forms an alkyl halide and the aryl group forms a phenol (B47542). libretexts.orglibretexts.org This is because the bond between the sp²-hybridized aromatic carbon and the oxygen is stronger than the bond between the sp³-hybridized alkyl carbon and the oxygen. Nucleophilic attack on the aromatic carbon is also disfavored. libretexts.org

The cleavage of the cyclopentyloxy group would likely proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. wikipedia.orgmasterorganicchemistry.com

S(_N)2 Mechanism: In the presence of a strong nucleophile and a less hindered substrate, the reaction would follow an S(_N)2 pathway. The acid would first protonate the ether oxygen, making it a better leaving group. The halide ion would then attack the less sterically hindered carbon of the cyclopentyl group.

S(_N)1 Mechanism: If conditions favor the formation of a stable carbocation, an S(_N)1 mechanism may occur. wikipedia.orglibretexts.org However, a secondary cyclopentyl carbocation is not as stable as tertiary or benzylic carbocations, making this pathway less likely unless strongly forcing conditions are applied.

A plausible reaction scheme for the ether cleavage is shown below:

Reaction Scheme: Acid-Catalyzed Ether Cleavage
ReactantReagentProduct 1Product 2
This compoundHBr (excess)5-Bromo-2-hydroxybenzonitrile (B1273605)Bromocyclopentane

Resistance to Oxidative and Reductive Conditions

Ethers are generally resistant to many oxidizing and reducing agents. This stability is a key reason for their use as solvents in many chemical reactions. It is expected that the cyclopentyloxy ether linkage in this compound would be stable under a variety of standard oxidative and reductive conditions that are not harsh enough to cleave the ether bond.

Electrophilic Aromatic Substitution at Other Positions on the Benzonitrile Ring

The benzene (B151609) ring of this compound is substituted with three groups: a bromo group, a cyclopentyloxy group, and a nitrile group. These substituents influence the rate and position of further electrophilic aromatic substitution reactions. libretexts.orglibretexts.org

Cyclopentyloxy Group (-OC(_5)H(_9)): The alkoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. libretexts.org

Bromo Group (-Br): Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are also ortho, para-directors because of their ability to donate a lone pair of electrons through resonance. libretexts.org

Nitrile Group (-CN): The nitrile group is a strong deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects.

The positions on the aromatic ring are numbered starting from the carbon bearing the nitrile group as position 1. Therefore, the substituents are at positions 2 (cyclopentyloxy) and 5 (bromo). The available positions for substitution are 3, 4, and 6.

The directing effects of the existing substituents are as follows:

The cyclopentyloxy group at C2 directs incoming electrophiles to the ortho (C3) and para (C6) positions.

The bromo group at C5 directs to its ortho (C4 and C6) and para (C2, already substituted) positions.

The nitrile group at C1 directs to the meta (C3 and C5, C5 is already substituted) positions.

Considering these effects, the most likely positions for electrophilic attack would be C3 and C6, as these positions are activated by the powerful cyclopentyloxy group. The C4 position is activated by the bromo group but is likely less favored due to the stronger directing power of the alkoxy group.

Predicted Regioselectivity of Electrophilic Aromatic Substitution
PositionDirecting EffectsPredicted Outcome
C3ortho to -OC(_5)H(_9), meta to -CN, meta to -BrFavorable
C4ortho to -Br, meta to -OC(_5)H(_9), para to -CNLess Favorable
C6para to -OC(_5)H(_9), ortho to -BrFavorable

Kinetic and Thermodynamic Analysis of Key Reactions

Without specific experimental data for this compound, a quantitative kinetic and thermodynamic analysis is not possible. However, some qualitative predictions can be made.

Ether Cleavage: The cleavage of the ether bond is typically a slow reaction at room temperature and requires significant energy input (heating) to proceed at a reasonable rate. wikipedia.org The reaction is generally under thermodynamic control.

Further experimental studies are necessary to determine the precise kinetic parameters and thermodynamic profiles for the reactions of this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Cyclopentyloxy Benzonitrile

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) correlation experiments, a definitive assignment of the atomic connectivity and spatial relationships within 5-Bromo-2-(cyclopentyloxy)benzonitrile can be achieved.

¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) for Definitive Structural Assignment

The proton (¹H) NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and cyclopentyloxy protons. The aromatic region is expected to show three protons with specific splitting patterns characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton at position 6 (H-6) would likely appear as a doublet, coupled to H-4. The proton at position 4 (H-4) should present as a doublet of doublets, showing couplings to both H-3 and H-6. The proton at position 3 (H-3) is anticipated to be a doublet, coupled to H-4.

The cyclopentyloxy group protons would exhibit more complex multiplets due to their non-equivalent chemical environments. The methine proton directly attached to the oxygen (H-1') is expected to be downfield shifted compared to the other aliphatic protons. The remaining methylene (B1212753) protons of the cyclopentyl ring would likely appear as overlapping multiplets.

The carbon-¹³ (¹³C) NMR spectrum provides information on the number of unique carbon environments. For this compound, twelve distinct carbon signals are expected. The nitrile carbon (C≡N) would appear in the characteristic downfield region for this functional group. The six aromatic carbons would have chemical shifts influenced by the bromo, cyano, and cyclopentyloxy substituents. The carbon bearing the bromine atom (C-5) and the carbon attached to the oxygen (C-2) would be readily identifiable. The remaining four aromatic carbons would be assigned based on their substitution pattern and coupling information from 2D NMR. The five carbons of the cyclopentyloxy group would also show distinct signals, with the carbon directly bonded to oxygen (C-1') being the most downfield of this group.

To definitively assign these signals and confirm the connectivity, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be observed between H-3 and H-4, and between H-4 and H-6 on the aromatic ring, confirming their adjacent positions. Within the cyclopentyl group, correlations between the methine proton (H-1') and the adjacent methylene protons (H-2' and H-5') would be expected, as well as among the other methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the signal for H-3 would correlate with the signal for C-3, and so on for all protonated carbons.

The methine proton of the cyclopentyloxy group (H-1') to the aromatic carbon C-2, confirming the ether linkage.

The aromatic proton H-3 to the nitrile carbon (C≡N) and C-5.

The aromatic proton H-6 to C-2 and C-4.

The following tables summarize the predicted NMR data for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.7dH-6
~7.6ddH-4
~7.0dH-3
~4.9mH-1'
~2.0-1.6mH-2', H-3', H-4', H-5'

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160C-2
~136C-4
~135C-6
~118C-5
~117C≡N
~116C-3
~105C-1
~82C-1'
~33C-2', C-5'
~24C-3', C-4'

Conformational Analysis using NMR

The cyclopentyl group is not planar and can adopt various conformations, such as the envelope and twist forms. The flexibility of this ring and its rotation relative to the benzene ring can be studied using advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). By observing through-space correlations between the protons of the cyclopentyloxy group and the aromatic protons (specifically H-3), insights into the preferred spatial orientation of the cyclopentyloxy substituent relative to the benzonitrile (B105546) plane can be gained. The relative simplicity of the aromatic proton signals suggests that, at room temperature, there is likely rapid rotation around the C-O single bond, resulting in averaged chemical shifts.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would be employed to determine the exact mass of the molecular ion of this compound. The molecular formula of the compound is C₁₂H₁₂BrNO. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental composition.

Table 3: Predicted HRMS Data for this compound

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
[M+H]⁺266.0175268.0155
[M+Na]⁺288.0000290.0000

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce a spectrum of product ions. The fragmentation pattern provides valuable information about the compound's structure. For this compound, several key fragmentation pathways can be predicted:

Loss of the cyclopentyl group: A common fragmentation for ethers is the cleavage of the C-O bond. This would lead to the loss of a cyclopentyl radical (•C₅H₉), resulting in a prominent ion corresponding to 5-bromo-2-hydroxybenzonitrile (B1273605) cation.

Loss of cyclopentene (B43876): Another characteristic fragmentation of ethers is the elimination of an alkene through a rearrangement process. In this case, the loss of cyclopentene (C₅H₈) would generate a fragment ion corresponding to the 5-bromo-2-hydroxybenzonitrile radical cation.

Cleavage within the cyclopentyl ring: Fragmentation of the cyclopentyl ring itself can occur, leading to the loss of smaller neutral fragments.

Loss of Br: Cleavage of the C-Br bond would result in an ion at [M-Br]⁺.

Loss of HCN: A characteristic fragmentation of benzonitriles is the loss of neutral hydrogen cyanide.

The analysis of these fragment ions in the MS/MS spectrum would provide strong corroborating evidence for the proposed structure.

Table 4: Predicted Key MS/MS Fragments for this compound

m/z (Proposed)Proposed Fragment Structure
198/200[M - C₅H₈]⁺
197/199[M - C₅H₉]⁺
187[M - Br]⁺
171/173[M - C₅H₈ - HCN]⁺

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

The IR spectrum of this compound is expected to show several key absorption bands:

C≡N Stretch: A strong and sharp absorption band is anticipated in the region of 2220-2240 cm⁻¹, characteristic of the nitrile group conjugated with an aromatic ring. spectroscopyonline.com

Aromatic C-H Stretch: Weak to medium bands are expected above 3000 cm⁻¹.

Aliphatic C-H Stretch: Medium to strong bands are expected just below 3000 cm⁻¹ for the C-H bonds of the cyclopentyl group.

Aromatic C=C Stretch: Several bands of variable intensity are predicted in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the aryl-alkyl ether C-O stretching vibration should appear in the region of 1200-1250 cm⁻¹.

C-Br Stretch: A weak to medium absorption is expected in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹.

Raman spectroscopy would provide complementary information. The C≡N stretch is also typically strong in the Raman spectrum. The aromatic ring vibrations often give rise to strong Raman signals, which can be useful for confirming the substitution pattern.

Table 5: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeTechnique
~3100-3000Aromatic C-H StretchIR
~2980-2850Aliphatic C-H StretchIR
~2230C≡N StretchIR, Raman
~1580, 1470Aromatic C=C StretchIR, Raman
~1240Aryl-O StretchIR
~1100Alkyl-O StretchIR
~550C-Br StretchIR, Raman

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

Following a comprehensive search of scientific literature and crystallographic databases, no published single-crystal X-ray diffraction data for this compound could be located. While crystallographic information exists for structurally related compounds, such as 5-Bromo-2-hydroxybenzonitrile, these data are not applicable to the target molecule due to the distinct conformational and electronic properties imparted by the cyclopentyloxy group in place of a hydroxyl substituent.

The determination of the solid-state structure of this compound through X-ray crystallography would provide invaluable insights into its molecular geometry, including precise bond lengths, bond angles, and torsion angles. Such an analysis would definitively establish the conformation of the flexible cyclopentyloxy ring and its orientation relative to the planar benzonitrile core. Furthermore, it would elucidate the nature and geometry of any intermolecular interactions, such as halogen bonding, dipole-dipole interactions, or van der Waals forces, which govern the crystal packing arrangement.

Without experimental crystallographic data, a detailed discussion of the solid-state molecular geometry and intermolecular interactions of this compound remains speculative. The acquisition of such data would be a necessary and valuable step in the full structural characterization of this compound.

Computational Chemistry and Theoretical Studies of 5 Bromo 2 Cyclopentyloxy Benzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-2-(cyclopentyloxy)benzonitrile, these calculations would reveal details about its electronic nature and reactivity.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO energies, frontier orbital interactions)

A primary focus of quantum chemical calculations is the electronic structure. This involves the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. nih.gov For this compound, the electron-donating cyclopentyloxy group and the electron-withdrawing nitrile and bromo groups would significantly influence the energies and spatial distribution of these frontier orbitals.

Hypothetical Data Table for Future Studies: This table illustrates the type of data that would be generated from such an analysis. The values are for illustrative purposes only and are not based on actual calculations.

Parameter Energy (eV)
HOMO Value
LUMO Value

Electrostatic Potential Surface (EPS) Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge distribution. Red, electron-rich areas signify nucleophilic sites (prone to electrophilic attack), while blue, electron-poor regions denote electrophilic sites (prone to nucleophilic attack). researchgate.net For this compound, an MEP analysis would likely show a negative potential around the nitrogen atom of the nitrile group and the oxygen of the cyclopentyloxy group, and positive potentials near the hydrogen atoms of the benzene (B151609) ring.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

Quantum chemical methods can predict spectroscopic properties with a reasonable degree of accuracy. For instance, theoretical calculations can determine the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) for this compound. These predictions are valuable for interpreting experimental NMR spectra and confirming the molecular structure. Theoretical studies on similar cyclic compounds, like cyclopropane (B1198618) and cyclobutane, have been used to rationalize their unique NMR chemical shifts. researchgate.net

Hypothetical Data Table for Future NMR Prediction Studies: This table illustrates the type of data that would be generated. The values are for illustrative purposes only.

Atom Predicted Chemical Shift (ppm)
C1 Value
C2 Value
... Value
H1' Value
H2' Value

Density Functional Theory (DFT) for Geometry Optimization and Energetic Landscapes

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure (geometry optimization) of a molecule. nih.gov For a flexible molecule like this compound, DFT can be used to explore the potential energy surface and identify the lowest energy conformers. This is crucial as the molecule's shape plays a significant role in its interactions with other molecules. Studies on related compounds like 5-Bromo-2-methoxybenzonitrile have utilized DFT with basis sets such as B3LYP/6-311++G(2d,p) to predict geometrical parameters like bond lengths and angles. orientjchem.orgresearchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in understanding how chemical reactions occur. It allows for the investigation of reaction pathways and the identification of high-energy transition states.

Transition State Characterization

When this compound undergoes a chemical reaction, it will pass through a high-energy transition state. Characterizing the geometry and energy of this transition state is key to understanding the reaction's kinetics and mechanism. Computational methods can locate these transition states on the potential energy surface, providing insights that are often difficult to obtain through experimental means alone. For example, computational studies have been used to reveal the mechanism of nucleophilic aromatic substitution reactions involving bromo-substituted aromatic compounds. nih.gov

While direct computational studies on this compound are not yet available in the scientific literature, the framework for such an investigation is well-established. Quantum chemical calculations, including HOMO-LUMO analysis and MEP mapping, would provide a deep understanding of its electronic properties and reactivity. DFT would be essential for determining its three-dimensional structure and conformational preferences. Furthermore, computational modeling could elucidate the mechanisms of reactions in which this compound participates. Future research in these areas will be invaluable for unlocking the full potential of this compound in various chemical applications.

Reaction Coordinate Analysis and Activation Barriers

Reaction coordinate analysis for a molecule like this compound would theoretically focus on reactions pertinent to its functional groups: the nitrile group and the bromo substituent on the aromatic ring. A key reaction pathway for investigation would be nucleophilic aromatic substitution (SNA r), where a nucleophile displaces the bromide. jeeadv.ac.in

Computational methods, particularly Density Functional Theory (DFT), would be employed to map the potential energy surface (PES) of the reaction. acs.org The reaction coordinate would represent the progress of the reaction, from reactants to products, passing through a high-energy transition state. For an S NAr reaction, this typically involves the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. youtube.com

The activation barrier (ΔG ‡) is the energy difference between the reactants and the transition state. Its magnitude determines the reaction rate. For this compound, the activation barrier for a given nucleophilic substitution would be influenced by several factors:

The electron-withdrawing nature of the nitrile group: The -CN group helps to stabilize the negative charge in the Meisenheimer intermediate, thereby lowering the activation barrier. acs.org

The nature of the nucleophile: Stronger nucleophiles would lead to lower activation barriers.

Solvent effects: Polar aprotic solvents can stabilize the transition state, affecting the reaction kinetics.

A hypothetical reaction coordinate analysis for the substitution of bromine by a generic nucleophile (Nu -) is presented below. The energies are illustrative and would be determined via quantum mechanical calculations. youtube.com

Table 1: Hypothetical Energy Profile for S NAr of this compound

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0This compound + Nu -
Transition State 1 (TS1)+22.5Formation of the Meisenheimer complex.
Meisenheimer Intermediate+15.2A resonance-stabilized anionic intermediate where both Br and Nu are attached to the ring.
Transition State 2 (TS2)+18.8Cleavage of the C-Br bond.
Products-5.75-Nu-2-(cyclopentyloxy)benzonitrile + Br -

Note: Data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules over time. sci-hub.senih.gov For this compound, MD simulations would provide critical insights into its conformational flexibility and interactions with solvent molecules.

The primary source of flexibility in this molecule is the cyclopentyloxy group. The cyclopentyl ring itself is not planar and can adopt various puckered conformations, such as the envelope and twist forms. researchgate.net Furthermore, the C-O-C ether linkage allows for rotation, influencing the spatial orientation of the cyclopentyl group relative to the benzene ring.

MD simulations, using force fields like CHARMm or AMBER, would track the positions of all atoms over nanoseconds. sci-hub.se Analysis of the simulation trajectory would reveal:

Dominant conformations: The most frequently observed shapes of the molecule.

Conformational transitions: The energy barriers and timescales for switching between different conformations. researchgate.net

Solvation shell structure: How solvent molecules (e.g., water, DMSO) arrange around the solute molecule. This is particularly important for understanding solubility and reactivity in solution. sci-hub.se

The simulations would likely show that the bulky cyclopentyl group can sterically hinder access to the adjacent nitrile group or the bromine atom, which has implications for its reactivity.

Table 2: Hypothetical Conformational Analysis from MD Simulations

Dihedral AngleDescriptionPredominant Angle (degrees)Flexibility (Standard Deviation)
C1-C2-O-C(cyclopentyl)Orientation of the ether linkage relative to the ring118± 15 degrees
C2-O-C(cyclopentyl)-C(cyclopentyl)Torsion within the ether linkage175± 25 degrees

Note: Data is hypothetical and based on principles of conformational analysis for similar structures. researchgate.netacs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling attempts to correlate the chemical structure of a compound with its biological activity or a physical property using statistical methods. acs.orgnih.gov While no specific QSAR studies on this compound exist, we can theorize how such a model would be constructed.

For a series of related compounds, a QSAR model could be developed to predict, for example, their potential as enzyme inhibitors or their toxicity. flemingcollege.cavu.nl The process involves calculating a set of numerical values, known as molecular descriptors, for each compound and then building a mathematical equation that relates these descriptors to the observed activity.

Key aspects of a hypothetical QSAR model for analogues of this compound would include:

Descriptor Selection: A variety of descriptors would be calculated to capture different aspects of the molecular structure:

Electronic Descriptors: Dipole moment, partial charges on atoms (e.g., N of the nitrile, Br), and HOMO/LUMO energies. These describe the molecule's electronic properties and reactivity.

Steric/Topological Descriptors: Molecular weight, molecular volume, surface area, and shape indices. These relate to the size and shape of the molecule. The cyclopentyloxy group would be a major contributor to these descriptors.

Lipophilic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which is crucial for predicting how a molecule might behave in a biological system.

Predictive Model: A statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, would be used to create the QSAR equation. acs.org An example of a hypothetical MLR equation might look like:

Activity = (c1 * LogP) - (c2 * Molecular_Volume) + (c3 * Dipole_Moment) + constant

Where c1, c2, and c3 are coefficients determined by the regression analysis.

The predictive power of such a model would be rigorously tested through internal and external validation techniques to ensure its reliability. nih.gov Such models are valuable in drug discovery and environmental risk assessment for screening large numbers of compounds computationally. flemingcollege.cacadaster.eu

Table 3: Hypothetical Molecular Descriptors for QSAR Modeling

Descriptor TypeDescriptor NameHypothetical Value for this compoundSignificance
LipophilicLogP4.2Predicts partitioning in biological membranes.
ElectronicDipole Moment3.5 DebyeIndicates overall polarity.
StericMolar Volume185 cm³/molRelates to steric hindrance and binding affinity.
TopologicalWiener Index1250Describes molecular branching.

Note: Data is hypothetical and for illustrative purposes only.

Molecular Recognition and Ligand Design Principles Involving 5 Bromo 2 Cyclopentyloxy Benzonitrile Scaffolds

Theoretical Aspects of Halogen Bonding Interactions with Biological Receptors

For many years, halogens in drug candidates were primarily seen as lipophilic substituents that could enhance membrane permeability and metabolic stability. nih.govnih.gov However, it is now well-established that heavier halogen atoms, including bromine, can participate in a highly directional, non-covalent interaction known as a halogen bond (XB). researchgate.netnih.gov This interaction occurs between a covalently bound halogen atom acting as a Lewis acid and an electron-rich Lewis base. researchgate.netacs.org

The theoretical basis for halogen bonding lies in the anisotropic distribution of electron density around the halogen atom. acs.org This creates a region of positive electrostatic potential, termed a "σ-hole," on the side of the halogen opposite to the covalent bond. acs.orgacs.orgnih.gov This electropositive crown can then interact favorably with nucleophilic atoms commonly found in biological receptors, such as the oxygen atoms of carbonyl groups, nitrogens, or sulfurs. acs.orgnih.gov

The strength of these interactions is significant, often comparable to that of hydrogen bonds, and it increases with the size and polarizability of the halogen atom, following the general trend of Cl < Br < I. nih.govacs.org Theoretical calculations, such as high-level quantum chemical methods (e.g., MP2, CCSD(T)) and Density Functional Theory (DFT), are used to evaluate and understand the energetics of these bonds. nih.govacs.orgsamipubco.com For the bromine atom in the 5-Bromo-2-(cyclopentyloxy)benzonitrile scaffold, the halogen bond is a critical potential contributor to binding affinity. Its directionality, with a C-Br···Y angle approaching 180°, provides a vector for achieving specificity in ligand-receptor interactions. acs.orgacs.org

HalogenInteraction Energy (vs. Carbonyl Oxygen)Key Characteristics
Chlorine (Cl) 5.4–7.5 kJ/mol acs.orgWeaker σ-hole, less polarizable.
Bromine (Br) 9.0–12.1 kJ/mol acs.orgModerately polarizable, forms effective halogen bonds. researchgate.net
Iodine (I) 14.2–17.6 kJ/mol acs.orgStrongest σ-hole, most polarizable. acs.org

Table 1: Comparison of Halogen Bond Strengths. The table illustrates the relative interaction energies of different halogens with a carbonyl oxygen acceptor, as determined by theoretical calculations. acs.org

Role of the Cyclopentyloxy Moiety in Hydrophobic Pocket Interactions and Shape Complementarity

The cyclopentyloxy group of this compound is a nonpolar, hydrophobic moiety that plays a crucial role in binding, primarily through interactions with hydrophobic pockets within a protein's binding site. nih.govresearchgate.net The binding of such a group is largely driven by the hydrophobic effect, a thermodynamic process where the system's entropy increases as ordered water molecules surrounding the nonpolar ligand in solution are released into the bulk solvent upon the ligand entering a complementary hydrophobic cavity. wikipedia.orgyoutube.comreddit.com

Analysis of the Nitrile Group as a Hydrogen Bond Acceptor or Dipole Moment Contributor

The nitrile, or cyano (-C≡N), group is a versatile functional group in drug design, recognized for its unique electronic properties. nih.govnih.gov It consists of a carbon atom triple-bonded to a nitrogen atom, resulting in a linear geometry and significant polarity. wikipedia.org This polarity is reflected in the high dipole moment of nitriles, which allows the group to engage in strong dipole-dipole interactions within a protein binding site. nih.govlibretexts.orgbyjus.com

One of the most significant roles of the nitrile group in molecular recognition is its ability to act as a hydrogen bond acceptor. researchgate.netnumberanalytics.com The lone pair of electrons on the sp-hybridized nitrogen can form hydrogen bonds with donor groups in a protein, such as the amide hydrogens of the backbone or the side chains of amino acids like serine or arginine. nih.govresearchgate.net The small size of the nitrile group allows it to access narrow, sterically congested clefts within a binding site to form these crucial polar interactions. nih.govnih.gov

Furthermore, the nitrile group is a powerful electron-withdrawing group. nih.gov When attached to the benzonitrile (B105546) ring, it influences the electronic density of the aromatic system, which can impact interactions such as π-π stacking with aromatic residues like phenylalanine or tyrosine. nih.gov Due to these properties, the nitrile group is often considered a bioisostere of other polar groups like carbonyls and hydroxyls. nih.govresearchgate.net

PropertyDescriptionSignificance in Molecular Recognition
Hydrogen Bond Acceptor The nitrogen lone pair accepts hydrogen bonds. researchgate.netresearchgate.netForms specific, directional interactions with protein H-bond donors. nih.gov
Dipole Moment The C≡N bond is highly polarized, creating a strong dipole. wikipedia.orglibretexts.orgContributes to favorable polar and dipole-dipole interactions in the binding pocket. nih.gov
Electron-Withdrawing Nature Strongly withdraws electron density from the attached aromatic ring. nih.govModulates the electronic properties of the scaffold, potentially influencing π-π stacking. nih.gov
Size and Shape Small, linear functional group. wikipedia.orgAllows access to sterically restricted spaces within a binding site. nih.gov
Bioisosterism Can mimic the function of carbonyl or hydroxyl groups. nih.govresearchgate.netProvides a means to modulate properties while retaining key binding interactions.

Table 2: Key Properties of the Nitrile Functional Group. This table summarizes the main characteristics of the nitrile group and their relevance to its role in ligand-receptor interactions.

Scaffold Hopping and Bioisosteric Replacements in Related Systems (theoretical considerations)

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to discover novel compounds with improved properties while retaining the desired biological activity. bhsai.orgnih.govniper.gov.in Scaffold hopping aims to identify a new core structure that maintains the essential pharmacophoric elements in the correct spatial orientation. bhsai.org Bioisosterism involves the substitution of an atom or group with another that has similar physical or chemical properties. cambridgemedchemconsulting.comyoutube.com

For a scaffold like this compound, these strategies can be considered theoretically to address potential liabilities or explore new chemical space.

Nitrile Group Replacements: The nitrile group itself can be swapped for a non-classical bioisostere. youtube.com A well-known replacement is the tetrazole ring, which mimics the acidic and hydrogen-bonding properties of a carboxylic acid but can also serve as a nitrile isostere due to its size and electronic nature. youtube.com Such a replacement would significantly alter the local polarity and interaction profile.

Original GroupPotential Bioisosteric ReplacementRationale for Replacement
Phenyl PyridylIntroduce H-bond acceptor, alter electronics and solubility. nih.gov
Phenyl ThienylModify lipophilicity and metabolic profile. bhsai.org
Phenyl Bicyclo[1.1.1]pentane (BCP)Increase saturation (sp³ character), improve solubility and metabolic stability. nih.gov
Nitrile (-CN) TetrazoleMimic charge and H-bonding properties, alter metabolic stability. youtube.com
Nitrile (-CN) OxadiazoleIntroduce different H-bond acceptor/donor patterns.
Bromine (-Br) Iodine (-I)Increase strength of halogen bond. acs.org
Bromine (-Br) Trifluoromethyl (-CF₃)Mimic size (t-butyl isostere), increase lipophilicity and block metabolism. cambridgemedchemconsulting.com

Table 3: Theoretical Bioisosteric Replacements for the this compound Scaffold. This table provides examples of potential modifications to the core scaffold based on established bioisosteric principles.

Computational Ligand Design Strategies for Modulating Binding Affinity and Selectivity

Computational methods are integral to modern drug discovery, providing powerful tools to design ligands with enhanced affinity and selectivity. researchgate.netnih.gov For a scaffold like this compound, a computational strategy would aim to optimize its interactions within a target binding site. The general approach involves designing for high shape complementarity and ensuring that the binding site is pre-organized for the ligand, which minimizes the entropic loss upon binding. nih.gov

A typical workflow would include:

Molecular Docking: The initial step involves predicting the binding pose of the ligand within the three-dimensional structure of the target protein. This helps to identify the key initial interactions, such as the bromine's halogen bond, the cyclopentyloxy's hydrophobic contacts, and the nitrile's hydrogen bonds. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are run to assess the stability of the predicted protein-ligand complex over time. nih.gov These simulations provide a dynamic view of the interactions, revealing the flexibility of the ligand and protein, the role of water molecules, and the persistence of key contacts like halogen and hydrogen bonds.

Free Energy Calculations: To quantitatively predict the impact of modifications on binding affinity, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be employed. These calculations allow for the virtual "mutation" of the ligand—for example, changing the bromine to chlorine or iodine, or modifying the cycloalkyl group—and calculating the resulting change in binding free energy. This can guide the synthesis of compounds with the highest predicted affinity.

Structure-Activity Relationship (SAR) Analysis: Computational tools can be used in conjunction with experimental data to build SAR models. nih.gov For instance, identifying "hot spots" in the binding pocket that are frequently targeted by halogen bonds can guide the placement of halogens on new scaffolds to improve affinity. nih.gov

While these computational approaches are powerful, it is crucial to recognize that they are predictive models and not always perfectly accurate. pnas.org Experimental validation remains essential to confirm the computational hypotheses. Nevertheless, these strategies provide a rational framework for optimizing ligand-receptor interactions, accelerating the design of more potent and selective molecules. nih.gov

Applications in the Synthesis of Complex Organic Molecules

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The scaffold of 5-Bromo-2-(cyclopentyloxy)benzonitrile is particularly relevant in the pharmaceutical industry, where it serves as a starting material for the synthesis of sophisticated drug candidates and their intermediates.

Sodium-glucose cotransporter 2 (SGLT2) inhibitors are a class of medications used to treat type 2 diabetes. pensoft.net The synthesis of prominent SGLT2 inhibitors, such as Dapagliflozin, often involves key intermediates that are structurally related to this compound. For instance, a crucial intermediate in the synthesis of Dapagliflozin is 5-bromo-2-chloro-4'-ethoxydiphenylmethane. google.compatsnap.com This intermediate is typically prepared from 5-bromo-2-chlorobenzoic acid. google.com

A plausible synthetic route starting from this compound would involve the hydrolysis of the nitrile group to a carboxylic acid. This transformation would yield 5-bromo-2-(cyclopentyloxy)benzoic acid, a compound that could then potentially be utilized in established synthetic pathways to produce novel SGLT2 inhibitors. The cyclopentyloxy group, being a bulky lipophilic moiety, could influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Table 1: Key Intermediates in SGLT2 Inhibitor Synthesis

Intermediate Name Starting Material Reference
5-bromo-2-chloro-4'-ethoxydiphenylmethane 5-bromo-2-chlorobenzoic acid google.com

Adenosine (B11128) receptors are a class of G protein-coupled receptors that are involved in numerous physiological processes, making them attractive drug targets. nih.govmerckmillipore.com The development of selective adenosine receptor agonists is a significant area of pharmaceutical research. nih.gov Structural modifications, including the introduction of alkoxy groups at the 2-position of adenosine derivatives, have been explored to achieve selectivity for the A2A receptor subtype. nih.gov

The 2-(cyclopentyloxy)benzonitrile portion of the title compound can serve as a key building block for the synthesis of novel adenosine receptor agonists. The bromo substituent on the phenyl ring can be used to introduce further diversity through cross-coupling reactions, a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of lead compounds.

Building Block for Functional Materials

The unique electronic and structural properties of this compound make it a promising candidate for the development of new functional materials.

Liquid crystals are a state of matter that has properties between those of a conventional liquid and those of a solid crystal. researchgate.netmdpi.com The rod-like or disc-like shape of molecules is a key factor in the formation of liquid crystalline phases. Benzonitrile (B105546) derivatives are known to be used in the synthesis of thermotropic liquid crystals. For instance, teraryl liquid crystals containing a cyanopyridine unit, which is a benzonitrile analogue, have been synthesized and shown to exhibit nematic and smectic phases. nih.gov The presence of the rigid phenyl ring and the linear nitrile group in this compound provides a core structure that could be elaborated to create novel liquid crystalline materials. The cyclopentyloxy group can influence the packing of the molecules and thus the mesomorphic properties of the resulting material.

Table 2: Examples of Benzonitrile-Containing Liquid Crystals

Compound Type Mesophase Observed Reference
2-(4′-Alkoxybiphen-4-yl)-5-Cyanopyridines Nematic, Smectic A, Smectic C nih.gov

Organic electronics is a field of materials science concerning the design, synthesis, and application of organic molecules or polymers that show desirable electronic properties. Benzonitrile derivatives have been investigated for their use in organic light-emitting diodes (OLEDs). The nitrile group is a strong electron-withdrawing group, which can be used to tune the electronic properties of organic semiconductors. The bromine atom on the aromatic ring of this compound provides a handle for further functionalization, for example, through Suzuki or Sonogashira coupling reactions, to build up more complex conjugated systems required for organic electronic applications.

Integration into Multicomponent Reactions for Library Synthesis

Multicomponent reactions (MCRs) are chemical reactions in which three or more starting materials react to form a single product in a one-pot procedure. nih.govbeilstein-journals.org These reactions are highly valued in medicinal chemistry for their ability to rapidly generate large libraries of complex molecules for biological screening.

The Ugi four-component reaction is a well-known MCR that combines an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While this compound cannot directly participate as one of the four canonical components, it can be readily converted into a suitable reactant. For example, reduction of the nitrile group would yield an aminomethyl group, allowing the molecule to be used as the amine component. Alternatively, hydrolysis of the nitrile to a carboxylic acid would allow its use as the acid component. Such strategies would enable the incorporation of the bromo- and cyclopentyloxy-substituted phenyl ring into diverse molecular scaffolds, facilitating the exploration of new chemical space.

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules that are used to study and manipulate biological systems. Positron Emission Tomography (PET) is a non-invasive imaging technique that uses radiolabeled probes to visualize and measure biochemical processes in the body. nih.gov

Substituted benzonitriles have been successfully developed as PET ligands. For example, 3-[¹⁸F]fluoro-5-(2-pyridinylethynyl)benzonitrile has been synthesized and evaluated as a PET radiotracer for imaging metabotropic glutamate (B1630785) receptor subtype 5. nih.gov The bromine atom in this compound can serve as a site for introducing a positron-emitting radionuclide, such as ¹⁸F or ¹¹C, through nucleophilic substitution or other radiolabeling techniques. The resulting radiolabeled probe could then be used to study the in vivo distribution and pharmacology of molecules containing this scaffold.

Future Research Directions and Outlook

Exploration of Novel Catalytic Methods for Selective Derivatization

The bromine atom at the C-5 position of the benzonitrile (B105546) ring serves as a versatile handle for a multitude of cross-coupling reactions. Future research will likely concentrate on employing and optimizing novel catalytic methods to selectively introduce a wide array of functional groups at this position. The development of highly efficient and selective catalysts is paramount for synthesizing libraries of derivatives with diverse properties.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, are foundational techniques that could be extensively applied. Research efforts could focus on developing catalysts that are effective at low loadings and tolerant of the nitrile and ether functionalities. For instance, palladium catalysts supported by advanced phosphine (B1218219) ligands can facilitate challenging couplings. chemistryviews.org

Furthermore, the emergence of photoredox catalysis combined with transition metal catalysis (metallaphotocatalysis) offers new pathways for derivatization under mild conditions. uva.nl Nickel/photoredox dual catalysis, for example, has proven effective for the coupling of aryl bromides with various partners, including alkyl trifluoroborates. acs.orgvapourtec.com This approach could be used to introduce alkyl fragments to the 5-Bromo-2-(cyclopentyloxy)benzonitrile core, a transformation that is often challenging using traditional methods.

Catalytic MethodPotential Application for this compoundKey Advantages
Suzuki-Miyaura Coupling Introduction of aryl, heteroaryl, or vinyl groups at the C-5 position.Broad substrate scope, high functional group tolerance, commercial availability of boronic acids.
Buchwald-Hartwig Amination Formation of C-N bonds to introduce primary/secondary amines or amides.Access to a wide range of nitrogen-containing derivatives crucial for medicinal chemistry.
Heck Reaction Alkenylation of the C-5 position.Efficient C-C bond formation for creating complex scaffolds.
Nickel/Photoredox Dual Catalysis Coupling with alkyl fragments (e.g., from potassium alkyl trifluoroborates). acs.orgvapourtec.comMild reaction conditions, access to C(sp²)-C(sp³) linkages, use of visible light.
C-H Activation/Functionalization Direct functionalization of C-H bonds on the benzene (B151609) ring.Atom-economic, avoids pre-functionalization steps.

Application in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms represents a significant leap forward in chemical manufacturing. For this compound and its derivatives, these technologies promise enhanced safety, scalability, and efficiency.

Flow chemistry, which involves pumping reagents through a network of tubes and reactors, offers precise control over reaction parameters like temperature, pressure, and residence time. acs.org This is particularly advantageous for managing highly reactive organometallic intermediates often used in cross-coupling reactions, such as organolithium reagents, thereby improving safety and reaction yields. chemistryviews.org Recent studies have demonstrated successful continuous-flow protocols for Pd-catalyzed cross-coupling of aryl bromides. chemistryviews.org Adapting these protocols for the derivatization of this compound could enable rapid and scalable production. uva.nl

Automated synthesis platforms, integrated with flow reactors, would allow for the high-throughput generation of a library of derivatives. By systematically varying coupling partners and reaction conditions, researchers can rapidly explore the chemical space around the core scaffold, accelerating the discovery of molecules with desired properties.

FeatureBatch SynthesisFlow Chemistry
Scalability Challenging; often requires re-optimization of conditions.Easier to scale up by running the system for longer periods. uva.nl
Safety Handling of hazardous reagents can be risky on a large scale. chemistryviews.orgImproved safety due to small reaction volumes and better heat dissipation. chemistryviews.org
Reaction Time Can be lengthy, including heat-up and cool-down times.Significantly reduced reaction times, often from hours to minutes. uva.nlacs.org
Process Control Less precise control over temperature and mixing.Precise control over stoichiometry, temperature, and residence time. acs.org
Integration Difficult to integrate into automated workflows.Easily integrated with online analysis and automated purification systems.

Advanced Computational Design of Derivatives with Tailored Reactivity and Molecular Recognition Properties

Computational chemistry provides powerful tools for predicting the properties of molecules before their synthesis, thereby guiding experimental efforts. For this compound, methods like Density Functional Theory (DFT) and molecular dynamics can be employed to design derivatives with specific electronic, steric, and bioactive profiles. nih.gov

DFT calculations can be used to predict the reactivity of the molecule, including the susceptibility of different positions to nucleophilic or electrophilic attack. nih.gov This information is crucial for planning selective functionalization strategies. For instance, by calculating the electrostatic potential map, researchers can identify regions of the molecule that are electron-rich or electron-poor, guiding the choice of reagents for derivatization. nih.govnih.gov

In the context of designing molecules for biological applications, computational docking and molecular dynamics simulations can predict how derivatives of this compound might interact with specific protein targets. nih.gov By modeling the binding affinity and mode of interaction, scientists can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity. This key-lock approach, where the molecule is tailored to fit a specific receptor, is a cornerstone of modern drug discovery. nih.gov

Computational MethodApplication in Designing DerivativesPredicted Properties
Density Functional Theory (DFT) Optimization of molecular geometry and calculation of electronic structure. nih.govReactivity indices, bond strengths, vibrational frequencies, electronic spectra. researchgate.net
Molecular Electrostatic Potential (MEP) Visualization of charge distribution and prediction of reactive sites. nih.govSites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis Calculation of HOMO-LUMO energy gaps to assess chemical reactivity and stability. nih.govIonization potential, electron affinity, kinetic stability.
Molecular Docking Simulation of the interaction between a ligand (derivative) and a biological target (e.g., protein). nih.govBinding affinity, binding mode, potential for biological activity.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis of electron density to characterize chemical bonds and non-covalent interactions.Bond strength and type (covalent, ionic, hydrogen bonds).

Expansion of the Chemical Space through Further Functionalization of the Benzonitrile Core

Beyond derivatization at the C-5 position, future research should explore the functionalization of other parts of the this compound molecule to further expand its chemical space.

The nitrile group itself is a versatile functional group that can be transformed into a variety of other moieties. For example, it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or reacted with organometallic reagents to form ketones. Each of these transformations opens up new avenues for creating structurally diverse compounds.

Another advanced strategy is the direct C-H functionalization of the aromatic ring. While the bromine atom provides a specific site for coupling, methods are being developed for the selective activation and functionalization of C-H bonds at other positions on the benzene ring. diva-portal.org For example, iridium-catalyzed C-H borylation could potentially be used to introduce a boryl group at a different position, which can then undergo subsequent cross-coupling reactions. diva-portal.org This would allow access to isomers and multiply-substituted derivatives that are not accessible through direct coupling at the C-Br bond.

Functionalization TargetTransformationResulting Functional GroupPotential Synthetic Utility
Nitrile Group HydrolysisCarboxylic AcidAmide coupling, esterification.
Nitrile Group Reduction (e.g., with LiAlH₄ or H₂/catalyst)Primary AmineFurther alkylation, acylation, formation of sulfonamides.
Nitrile Group Reaction with Grignard/Organolithium reagentsKetoneAccess to tertiary alcohols, further C-C bond formation.
Aromatic C-H Bonds Directed ortho-metalation or C-H borylation. diva-portal.orgNew sites for cross-coupling (e.g., C-4 or C-6).Synthesis of polysubstituted benzonitrile derivatives.
Cyclopentyloxy Group Ether cleavagePhenol (B47542)Derivatization of the hydroxyl group, synthesis of related phenol compounds. nih.gov

Q & A

Synthesis and Optimization

Q: What synthetic routes are available for 5-Bromo-2-(cyclopentyloxy)benzonitrile, and how can reaction conditions be optimized for high yield? A: The compound can be synthesized via nucleophilic aromatic substitution (SNAr), where a hydroxyl group on the benzonitrile scaffold is replaced with a cyclopentyloxy moiety. Key steps include:

  • Protecting Group Strategy : Use of methoxymethoxy (MOM) as a transient protecting group for the hydroxyl group, followed by deprotection (e.g., acidic hydrolysis) .
  • Catalytic Methods : Cobalt(II)-catalyzed conversion of aldoxime intermediates to nitriles, as demonstrated in related brominated benzonitriles .
  • Purification : Column chromatography with hexane/EtOAc gradients (e.g., 10:1 ratio) achieves >90% purity .
    Optimization Parameters :
  • Temperature control (e.g., 60–80°C for SNAr reactions).
  • Solvent polarity adjustments to balance reactivity and byproduct suppression.
  • Monitoring via TLC/GC-MS to track intermediate formation .

Structural Characterization

Q: How does X-ray crystallography elucidate the hydrogen-bonding network and molecular planarity of this compound? A: Single-crystal X-ray studies reveal:

  • Hydrogen Bonding : Intramolecular O–H⋯N interactions between the phenolic hydrogen and nitrile group (O⋯N distances: ~2.81 Å; angles: ~170–175°), forming infinite 1D chains .
  • Planarity : Root-mean-square deviation (RMSD) of non-hydrogen atoms from the aromatic plane is <0.03 Å, indicating near-planar geometry critical for π-stacking in drug-receptor interactions .
    Refinement Methods : Hydrogen atoms are modeled using riding or semi-free refinement with restraints (e.g., O–H = 0.84 Å) .

Spectroscopic Validation

Q: Which spectroscopic techniques are most reliable for confirming the structure of this compound? A: A multi-technique approach is essential:

  • IR Spectroscopy : A sharp nitrile stretch at ~2223 cm⁻¹ confirms the –C≡N group .
  • NMR : Key signals include:
    • ¹H NMR : Aromatic protons (δ 7.1–7.7 ppm) and cyclopentyl protons (δ 1.5–2.5 ppm).
    • ¹³C NMR : Nitrile carbon at ~115 ppm .
  • GC-MS : Molecular ion peaks at m/z 241 (M⁺) and isotopic pattern for bromine (1:1 ratio for M⁺ and M+2) .

Biological Relevance

Q: What evidence supports the potential of this compound in drug discovery, particularly for antiviral or anticancer applications? A: Structural analogs of brominated benzonitriles show:

  • Antiretroviral Activity : Inhibition of HIV-1 integrase via chelation of metal ions in the active site .
  • Cancer Therapeutics : Bromine’s electron-withdrawing effect enhances binding to kinase domains (e.g., Bcr-Abl inhibitors) .
    SAR Insights : The cyclopentyloxy group increases lipophilicity (logP) and membrane permeability compared to smaller alkoxy substituents .

Addressing Data Discrepancies

Q: How should researchers resolve contradictions in reported melting points or spectral data across studies? A: Discrepancies may arise from:

  • Polymorphism : Different crystal packing (e.g., triclinic vs. monoclinic forms) alters melting points .
  • Impurities : Trace solvents (e.g., EtOAc) in recrystallized samples depress melting points.
    Resolution Strategies :
  • Cross-validate with DSC for thermal behavior.
  • Compare NMR shifts with authentic standards .

Reactivity in Cross-Coupling Reactions

Q: How does the bromine substituent facilitate further functionalization via cross-coupling? A: Bromine acts as a superior leaving group in:

  • Suzuki-Miyaura Coupling : Palladium-catalyzed aryl-aryl bond formation with boronic acids.
  • Buchwald-Hartwig Amination : Introduction of amines for diversifying pharmacophores.
    Key Considerations :
  • Use of Pd(OAc)₂/XPhos catalysts for sterically hindered substrates.
  • Monitor reaction progress via LC-MS to avoid overhalogenation .

Solubility Challenges

Q: How do intermolecular hydrogen bonds impact solubility, and what formulation strategies can mitigate this? A: The 1D hydrogen-bonded chains reduce solubility in polar aprotic solvents. Solutions include:

  • Co-Solvent Systems : DMSO/water mixtures (e.g., 70:30) for in vitro assays.
  • Derivatization : Acetylation of the hydroxyl group to disrupt H-bonding .

Advanced Purity Assessment

Q: Beyond HPLC, what orthogonal methods ensure high purity for research-grade material? A:

  • Elemental Analysis : Verify C, H, N, Br content within ±0.3% of theoretical values.
  • Residual Solvent Analysis : Headspace GC-MS to detect traces of hexane/EtOAc.
  • Mass Defect Filtering : HRMS (ESI-TOF) to identify halogenated impurities .

Thermal Stability Profiling

Q: What experimental approaches evaluate the compound’s stability under storage conditions? A:

  • TGA/DSC : Determine decomposition onset temperatures (typically >200°C for benzonitriles).
  • Forced Degradation Studies : Expose to heat (40°C/75% RH) and monitor via NMR for nitrile hydrolysis .

Comparative Substituent Effects

Q: How does the cyclopentyloxy group influence properties compared to methoxy or ethoxy analogs? A:

  • Steric Effects : Cyclopentyloxy increases van der Waals interactions in hydrophobic binding pockets.
  • Electronic Effects : Reduced electron-donating capacity compared to methoxy, altering redox potential.
  • Biological Half-Life : Enhanced metabolic stability due to decreased CYP450-mediated oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.